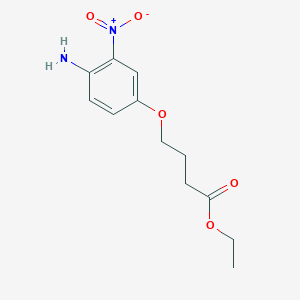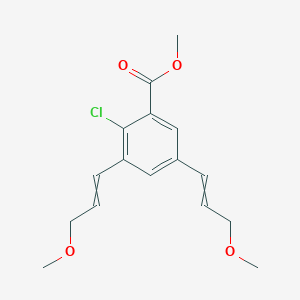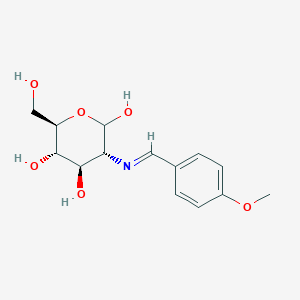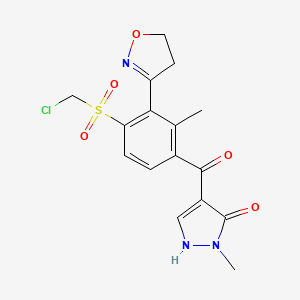
Chloride Topramezone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloride Topramezone is a benzyl ester pyrazolone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor. It is primarily used postemergence in maize for controlling broadleaf and grass weeds . This compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Chloride Topramezone involves several steps:
Reaction of Compound I and Compound II: The initial step involves reacting 3-[3-bromo-2-methyl-6-(methylthio)-phenyl]-4,5-dihydroisoxazole (Compound I) with 1-methyl-5-hydroxypyrazole (Compound II) in the presence of a copper catalyst, a ligand, an organic solvent, alkali, and carbon monoxide gas.
Post-Treatment: After the reaction, the solvent is removed, and the product is rinsed with water and toluene, followed by drying to obtain the final compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of cost-effective catalysts and efficient reaction conditions ensures high yield and reduced production costs .
化学反応の分析
Types of Reactions
Chloride Topramezone undergoes several types of chemical reactions, including:
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.
Common Reagents and Conditions
Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.
Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.
Major Products Formed
Desmethyl Topramezone: Formed through N-demethylation.
Benzoic Acid Metabolites: Resulting from further oxidative reactions.
科学的研究の応用
Chloride Topramezone has a wide range of scientific research applications:
Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.
Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.
Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.
作用機序
Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .
類似化合物との比較
Similar Compounds
Mesotrione: Another 4-HPPD inhibitor used in maize and sugarcane fields.
Tembotrione: A triketone herbicide with similar mode of action.
Uniqueness
Chloride Topramezone is unique due to its high selectivity and efficacy in controlling a broad spectrum of weeds. It also exhibits a different metabolic pathway in resistant weed populations compared to other HPPD inhibitors .
特性
分子式 |
C16H16ClN3O5S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |
InChIキー |
VPNUSDAPJVDFMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


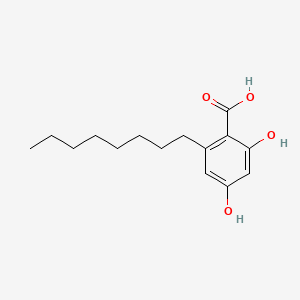
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
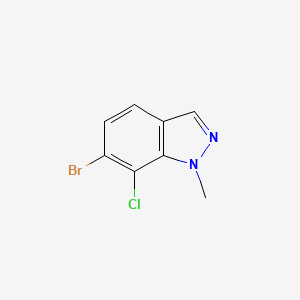


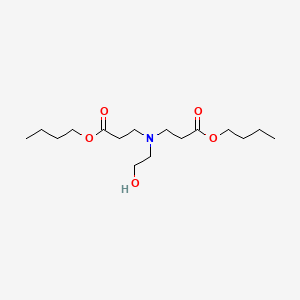
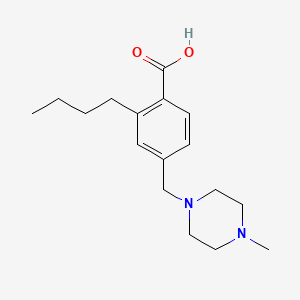
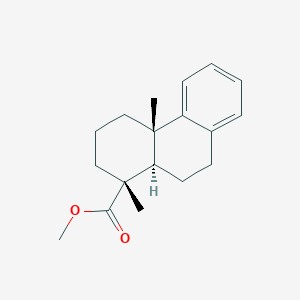

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
